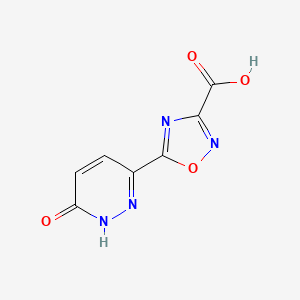
N'-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide is a chemical compound belonging to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide typically involves the condensation of pyrazine-2-carbohydrazide with 2-methyl-3-phenylacrolein. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine-2-carbohydrazide: A precursor in the synthesis of N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide.
2-Methyl-3-phenylacrolein: Another precursor used in the synthesis.
Pyrrolopyrazine derivatives: Similar in structure and known for their biological activities
Uniqueness
N’-(2-Methyl-3-phenylallylidene)pyrazine-2-carbohydrazide is unique due to its specific structural features, which confer distinct biological activities.
Propiedades
Número CAS |
307328-03-6 |
|---|---|
Fórmula molecular |
C15H14N4O |
Peso molecular |
266.30 g/mol |
Nombre IUPAC |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H14N4O/c1-12(9-13-5-3-2-4-6-13)10-18-19-15(20)14-11-16-7-8-17-14/h2-11H,1H3,(H,19,20)/b12-9+,18-10+ |
Clave InChI |
PSYVCDUKYHYIAD-QLEPDINUSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=NC=CN=C2 |
SMILES canónico |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


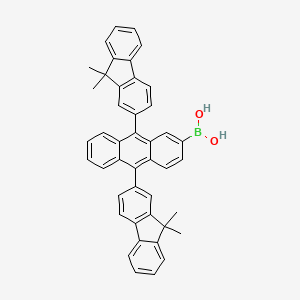
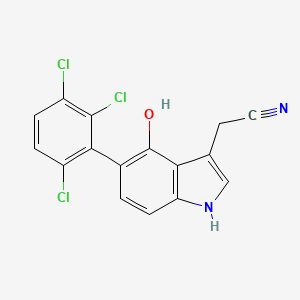
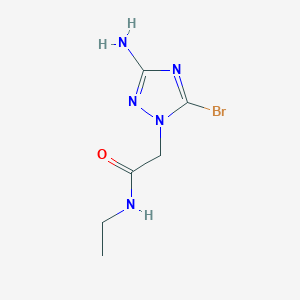
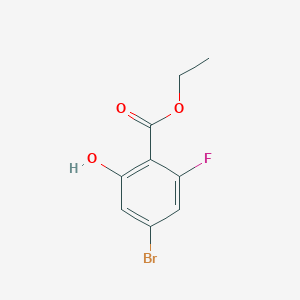
![1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089563.png)
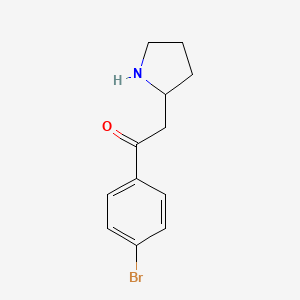

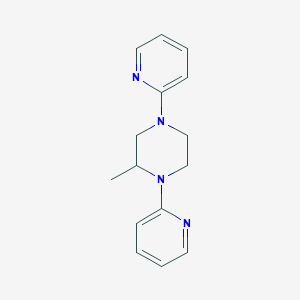
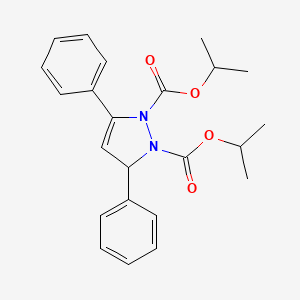

![2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13089592.png)

![4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid](/img/structure/B13089624.png)
